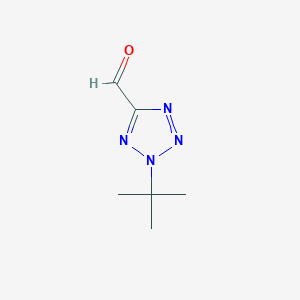

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde

Descripción general

Descripción

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde is a heterocyclic compound containing a tetrazole ring substituted with a tert-butyl group and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an appropriate nitrile to form the tetrazole ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Oxidation to Carboxylic Acid Derivatives

The aldehyde group undergoes oxidation to yield 2-tert-butyl-2H-tetrazole-5-carboxylic acid, a common transformation for further functionalization.

Passerini Reaction

The aldehyde participates in Passerini reactions with isocyanides and carboxylic acids to form α-acyloxy amides :

| Component | Example | Yield |

|---|---|---|

| Aldehyde | 2-tert-butyl-2H-tetrazole-5-carbaldehyde | 58–83% |

| Isocyanide | tert-Octyl isocyanide | 83% |

| Carboxylic Acid | Acetic acid | 75% |

Mechanistic Insight :

-

The reaction proceeds via an oxonium intermediate, with the tetrazole’s electron-withdrawing effect enhancing aldehyde electrophilicity .

Ugi-Azide Reaction

In Ugi-Azide reactions, the aldehyde reacts with amines, isocyanides, and trimethylsilyl azide to form tetrazole-triazole bis-heterocycles :

Schiff Base Formation

The aldehyde reacts with primary amines to form imine derivatives, as demonstrated in procedure B of :

-

Example : Synthesis of 1-Benzyl-1H-tetrazole-5-carbaldehyde (2a) via condensation of benzylamine with the aldehyde precursor.

Nucleophilic Additions

The aldehyde undergoes nucleophilic additions, though specific examples are less documented. Theoretical pathways include:

-

Grignard Addition : Formation of secondary alcohols.

-

Acetal Formation : Reaction with diols under acidic conditions.

Reduction to Alcohol

Reduction of the aldehyde group (e.g., using NaBH₄) yields 2-tert-butyl-2H-tetrazole-5-methanol:

Comparative Reactivity in MCRs

| Reaction Type | Substrate | Yield Range | Key Reference |

|---|---|---|---|

| Passerini | Aliphatic aldehydes | 58–83% | |

| Ugi-Azide | Aromatic aldehydes | 60–75% | |

| Schiff Base Condensation | Benzylamine derivatives | 70–82% |

Physical Data for Key Derivatives

Aplicaciones Científicas De Investigación

Chemical Research

- Building Block : This compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry.

- Ligand in Coordination Chemistry : It can act as a chelating agent that forms coordination complexes with metal ions, which are valuable in catalysis and material science.

Biological Research

- Antimicrobial Activity : Studies have indicated that 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary research suggests its potential role in cancer treatment due to its ability to disrupt cellular processes by interacting with biological macromolecules.

Medicinal Chemistry

- Drug Development : The compound is being explored as a precursor for novel pharmaceuticals. Its structure allows it to mimic bioisosteric groups found in active pharmaceutical ingredients.

- Biochemical Assays : It is used as a probe in biochemical assays to study enzyme activity and receptor interactions.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition of growth compared to control groups, indicating its potential as an antimicrobial agent in therapeutic applications.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound to evaluate their anticancer activities. Several derivatives demonstrated enhanced cytotoxicity against cancer cell lines compared to the parent compound.

Comparative Analysis of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol | Contains a hydroxymethyl group | Exhibits distinct chemical reactivity |

| 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | Contains a carboxylic acid group | Greater acidity and hydrogen bonding capabilities |

| 1,4-bis(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)buta-1,3-diyne | A more complex structure | Increased complexity may lead to diverse reactivity patterns |

Mecanismo De Acción

The mechanism of action of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The tetrazole ring can also participate in coordination chemistry, binding to metal ions and influencing their reactivity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid

- 2-tert-butyl-2H-1,2,3,4-tetrazole-5-methanol

- 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole

Uniqueness

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde functional group on the tetrazole ring

Actividad Biológica

Overview

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde (CAS No. 1512496-52-4) is a heterocyclic compound characterized by a tetrazole ring with a tert-butyl group and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₆H₁₀N₄O

- Molecular Weight : 154.17 g/mol

- Structure : The compound features a tetrazole ring which is known for its diverse reactivity and biological significance.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. The presence of the aldehyde functional group in this compound enhances its interaction with microbial targets.

A study demonstrated that derivatives of tetrazoles showed promising activity against various bacterial strains. The specific mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-tert-butyl-2H-tetrazole | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |

| Similar tetrazole derivatives | HT29 (colon cancer) | < 1.61 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that modifications to the tetrazole structure can significantly enhance anticancer efficacy.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various tetrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds similar to 2-tert-butyl-2H-tetrazole-5-carbaldehyde exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the aldehyde group in enhancing bioactivity.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted to evaluate the cytotoxic effects of 2-tert-butyl-2H-tetrazole-5-carbaldehyde on different cancer cell lines. The findings revealed that this compound induced apoptosis in A431 cells through mitochondrial pathways, leading to increased interest in its potential as a chemotherapeutic agent.

The biological activity of 2-tert-butyl-2H-tetrazole-5-carbaldehyde can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Protein Interaction : It can bind to specific proteins involved in cell signaling pathways, disrupting normal cellular functions.

- DNA Damage : Similar compounds have been shown to cause DNA strand breaks, contributing to their anticancer effects.

Propiedades

IUPAC Name |

2-tert-butyltetrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYLMRXRSFJEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512496-52-4 | |

| Record name | 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.